Home > Products > Screening Compounds P89591 > 5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one -

5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Catalog Number: EVT-4589894
CAS Number:
Molecular Formula: C21H22N2O3S
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N 1 –(2-Benzylidene-imino-5'-methylene)-1',3',4'-thiadiazole]-2-methylbenzimidazoles

Compound Description: N 1 –(2-Benzylidene-imino-5'-methylene)-1',3',4'-thiadiazole]-2-methylbenzimidazoles represent a class of substituted thiadiazole derivatives containing a benzimidazole moiety. These compounds were studied for their synthesis via conventional and greener approaches, along with their antimicrobial activity against various bacteria and fungi. []

Relevance: This class of compounds, like the target compound, features a benzylidene-imino group attached to a heterocyclic ring. While the target compound incorporates a 1,3-thiazolidin-4-one core, these related compounds contain a 1',3',4'-thiadiazole ring. This structural similarity highlights the significance of the benzylidene-imino group and its potential role in influencing biological activity. []

Compound Description: These compounds are characterized by a 2-substituted-phenyl-5-methyl-1,3-thiazolidin-4-one moiety linked to a thiadiazole ring, which is further attached to a 2-methyl benzimidazole group. This complex structure was investigated for its antimicrobial properties and synthesized using conventional and environmentally friendly methods. []

Relevance: The key structural similarity between this compound class and the target compound lies in the presence of the 2-substituted-phenyl-5-methyl-1,3-thiazolidin-4-one moiety. The target compound shares this core structure, demonstrating the relevance of this specific thiazolidin-4-one derivative in medicinal chemistry and its potential as a scaffold for developing antimicrobial agents. []

Compound Description: This specific compound is formed through a multi-step synthesis involving o-phenylenediamine, anthranilic acid, chloroacetyl chloride, potassium thiocyanate, and an aromatic aldehyde. [] It exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: This compound shares the core structure of 2-imino-1,3-thiazolidin-4-one with the target compound, 5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. Additionally, both compounds feature a benzylidene substituent at the 5-position of the thiazolidinone ring. This structural similarity suggests that modifications to the benzene ring of the benzylidene group could be a viable strategy for modulating the biological activity of these compounds. []

(Thiazolyl)imino–1,3,4-thiadiazole derivatives

Compound Description: These compounds, synthesized using 1-(5-acetyl-4-methylthiazol–2-yl)–3-phenylthiourea and hydrazonoyl chlorides, feature a (thiazolyl)imino group linked to a 1,3,4-thiadiazole ring. [] This study focused on exploring the reactivity of phenylthiourea derivatives and developing new thiazole-based heterocycles. []

Relevance: Although these derivatives do not share the core thiazolidinone structure of the target compound, they highlight the importance of heterocyclic compounds containing sulfur and nitrogen in medicinal chemistry. The presence of thiazole and thiadiazole rings in these compounds and the thiazolidinone ring in the target compound underscores the potential of these heterocyclic systems as scaffolds for drug discovery. []

(Thiazolyl)imino-1,3-thiazolidin-4-one derivative

Compound Description: Synthesized by reacting 1-(5-acetyl-4-methylthiazol–2-yl)–3-phenylthiourea with ethyl chloroacetate, this compound features a (thiazolyl)imino group attached to the 1,3-thiazolidin-4-one core. [] This derivative can be further modified by condensation with aromatic aldehydes to yield 5-benzylidene derivatives. []

Relevance: This compound shares the core 1,3-thiazolidin-4-one structure with the target compound. The presence of the (thiazolyl)imino group in this derivative and the benzylidene-imino group in the target compound at the same position on the thiazolidinone ring emphasizes the importance of these substituents in potentially influencing the biological activity of this class of compounds. []

FTY720 Phosphate (FTY720-P)

Compound Description: FTY720 phosphate (FTY720-P; 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol, monodihydrogen phosphate ester) is a nonselective sphingosine-1-phosphate (S1P) receptor agonist that demonstrates activity at the S1P2 receptor subtype. [] It exhibits its effects by activating the Gα12/13/Rho/ROCK signaling pathway, leading to myofibroblast contraction. []

Relevance: While FTY720-P does not share a direct structural similarity to 5-{3-[3-(3,5-Dimethylphenoxy)propoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, its role as an S1P receptor agonist highlights the significance of exploring diverse chemical structures for their potential to modulate biological pathways relevant to various disease states. The research on FTY720-P underscores the importance of identifying novel agonists or antagonists that can specifically target the S1P2 receptor, which could have therapeutic potential for treating conditions associated with fibrosis and inflammation. []

(Z,Z)-5-(3-chloro-4-[(2R)-2,3-dihydroxy-propoxy]-benzylidene)-2-propylimino-3-o-tolyl-thiazolidin-4-one (Ponesimond)

Compound Description: Ponesimond is a selective S1P1 receptor agonist that exhibits its biological activity by binding to and activating the S1P1 receptor subtype. [] Unlike FTY720-P, it does not activate the Gα12/13/Rho/ROCK signaling pathway via S1P2 receptors. []

Relevance: Although Ponesimond differs structurally from 5-{3-[3-(3,5-Dimethylphenoxy)propoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, it highlights the importance of exploring selective agonists for specific S1P receptor subtypes. The development of Ponesimond demonstrates the potential of designing compounds with targeted activity towards specific receptors, which is crucial for developing therapies with fewer side effects and improved efficacy. []

5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]1,2,4-oxadiazole (SEW2871)

Compound Description: SEW2871 is another selective S1P1 receptor agonist that, similar to Ponesimond, does not activate the Gα12/13/Rho/ROCK signaling pathway through S1P2 receptors. [] Its mechanism of action involves binding to and activating the S1P1 receptor subtype. []

Relevance: While structurally dissimilar to 5-{3-[3-(3,5-Dimethylphenoxy)propoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, SEW2871 reinforces the importance of researching and developing selective S1P1 receptor agonists. By comparing the activities of SEW2871, Ponesimond, and FTY720-P, researchers can gain a better understanding of the distinct roles and signaling pathways associated with different S1P receptor subtypes. This knowledge is essential for designing targeted therapies for a range of conditions, including autoimmune disorders and inflammatory diseases. []

Properties

Product Name

5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-2-amino-5-[[3-[3-(3,5-dimethylphenoxy)propoxy]phenyl]methylidene]-1,3-thiazol-4-one

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C21H22N2O3S/c1-14-9-15(2)11-18(10-14)26-8-4-7-25-17-6-3-5-16(12-17)13-19-20(24)23-21(22)27-19/h3,5-6,9-13H,4,7-8H2,1-2H3,(H2,22,23,24)/b19-13-

InChI Key

AGAMBXRHCQIHCX-UYRXBGFRSA-N

SMILES

CC1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N)C

Canonical SMILES

CC1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N)C

Isomeric SMILES

CC1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.